molecular formula C13H11N7OS B11512702 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide

Cat. No.: B11512702
M. Wt: 313.34 g/mol
InChI Key: NXLFGADEJHTAEO-UHFFFAOYSA-N
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Description

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide is a complex organic compound that features a tetrazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 2-bromo-N-(pyrimidin-2-yl)acetamide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the pyrimidine ring can be reduced to amines.

    Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions can be carried out using halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors that recognize carboxylate groups. This binding can inhibit the activity of these enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-tetrazole
  • 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid
  • 5-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-tetrazole

Uniqueness

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide is unique due to the presence of both a tetrazole ring and a pyrimidine ring in its structure. This dual functionality allows it to interact with a wider range of molecular targets compared to compounds with only one of these rings.

Properties

Molecular Formula

C13H11N7OS

Molecular Weight

313.34 g/mol

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-N-pyrimidin-2-ylacetamide

InChI

InChI=1S/C13H11N7OS/c21-11(16-12-14-7-4-8-15-12)9-22-13-17-18-19-20(13)10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15,16,21)

InChI Key

NXLFGADEJHTAEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CC=N3

Origin of Product

United States

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